6-Bromo Norgestrel

Description

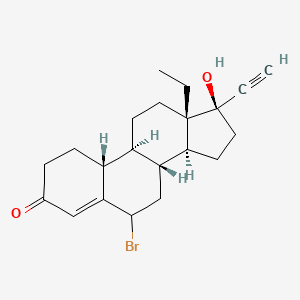

6-Bromo Norgestrel is a synthetic brominated derivative of norgestrel, a potent progestogen used in hormonal contraceptives and treatments for menstrual disorders. Its molecular formula is C₂₁H₂₇BrO₂, with a molecular weight of 391.34 g/mol . Structurally, it features a bromine atom substituted at the 6-position of the parent norgestrel molecule, a modification that may alter its receptor binding affinity, metabolic stability, and pharmacological activity.

As an intermediate in the synthesis of norgestrel impurities, this compound is primarily utilized in pharmaceutical research and development. It is described as a light yellow powder soluble in organic solvents such as chloroform and dimethyl sulfoxide (DMSO) .

Properties

Molecular Formula |

C21H27BrO2 |

|---|---|

Molecular Weight |

391.3 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-6-bromo-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H27BrO2/c1-3-20-9-7-15-14-6-5-13(23)11-17(14)19(22)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,19?,20+,21+/m1/s1 |

InChI Key |

YUROODRLMZASPG-CNIXEMJCSA-N |

Isomeric SMILES |

CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C(C[C@H]3[C@@H]1CC[C@]2(C#C)O)Br |

Canonical SMILES |

CCC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo Norgestrel typically involves the bromination of Norgestrel. The reaction is carried out under controlled conditions to ensure selective bromination at the sixth position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The final product is typically isolated as a light yellow powder.

Chemical Reactions Analysis

Types of Reactions

6-Bromo Norgestrel undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to introduce oxygen-containing functional groups.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or other functionalized compounds .

Scientific Research Applications

6-Bromo Norgestrel has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, particularly in hormone-related research.

Medicine: Investigated for its potential use in developing new pharmaceutical agents, especially in the field of hormonal therapy.

Industry: Utilized in the production of various chemical products and as a building block in organic synthesis

Mechanism of Action

The mechanism of action of 6-Bromo Norgestrel is similar to that of Norgestrel. It binds to progesterone and estrogen receptors within the female reproductive tract, mammary gland, hypothalamus, and pituitary. This binding slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and blunts the pre-ovulatory luteinizing hormone (LH) surge, thereby inhibiting ovulation and preventing pregnancy .

Comparison with Similar Compounds

Structural and Functional Comparison with Norgestrel

Norgestrel, the parent compound, is a racemic synthetic progestogen with clinical uses in contraception and endometriosis management. Key differences include:

- Potency: Racemic norgestrel has approximately half the potency of its levo-isomer (levonorgestrel) due to enantiomeric activity differences .

- Receptor Interactions: Norgestrel binds progesterone receptors (PRs) and modulates estrogen receptor (ER)-mediated pathways in breast cancer cells, increasing progesterone receptor levels . In contrast, 6-Bromo Norgestrel’s bromine substitution may sterically hinder receptor interactions, though specific data are lacking.

- Neuroprotective Effects: Norgestrel exhibits neuroprotective properties in retinal degeneration models by activating progesterone receptor membrane complex 1 (PGRMC1) and reducing oxidative stress . The brominated derivative’s role in such pathways remains unexplored.

Table 1: Structural and Pharmacological Comparison

| Property | Norgestrel | This compound |

|---|---|---|

| Molecular Formula | C₂₁H₂₈O₂ | C₂₁H₂₇BrO₂ |

| Molecular Weight | 312.45 g/mol | 391.34 g/mol |

| Key Modification | None | Bromine at 6-position |

| Primary Use | Contraception, therapy | Research intermediate |

| Receptor Specificity | PR, ER-mediated | Undocumented |

Comparison with Other Progestogens

Gestodene

- Structural Differences: Gestodene shares a 17α-ethinyl group with norgestrel but lacks bromination.

- Potency : Both compounds stimulate MCF-7 breast cancer cell proliferation at similar concentrations (10⁻⁹ M), but gestodene’s unique receptor interactions may confer distinct clinical risks .

Norethisterone and Norethynodrel

- Potency: Norgestrel is 10× more potent than norethisterone in delaying menstruation and suppressing ovulation . Subcutaneous norgestrel is 80× more potent than norethisterone in the Clauberg assay .

- Mechanism: Unlike norethynodrel (which exhibits estrogenic activity), norgestrel’s effects are purely progestational, resembling natural progesterone in endometrial cytology .

Table 2: Relative Potency of Progestogens

| Compound | Relative Potency (vs. Progesterone) | Key Clinical Use |

|---|---|---|

| Norgestrel | 9× (subcutaneous) | Contraception |

| Levonorgestrel | 18× (subcutaneous) | Emergency contraception |

| Norethisterone | 1× | Menstrual disorders |

| Gestodene | Comparable to norgestrel | Contraception |

Brominated Analogues and Stability

- However, this compound’s stability in biological systems is undocumented, though norgestrel itself is stable under standard storage conditions .

Q & A

Q. What are the recommended protocols for preparing stable solutions of 6-Bromo Norgestrel in aqueous and organic solvents?

- Methodological Answer : this compound is sparingly soluble in aqueous buffers. For aqueous solutions, dissolve the compound first in dimethylformamide (DMF) and dilute with the buffer (e.g., PBS pH 7.2) to achieve a final solubility of ~0.25 mg/ml. For organic solvents, use ethanol (0.25 mg/ml), DMSO (5 mg/ml), or DMF (10 mg/ml). Purge solvents with inert gases to prevent oxidation. Avoid long-term storage of aqueous solutions (>24 hours) .

Q. How can researchers validate the purity of this compound batches for in vitro studies?

- Methodological Answer : Use High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, referencing pharmacopeial standards (e.g., USP Levonorgestrel RS). Calibration curves with R² >0.99 ensure linearity. Confirm identity via infrared (IR) spectroscopy and compare retention times to certified reference materials (CAS 6533-00-2) .

Q. What experimental controls are essential when studying this compound’s effects on gene expression in retinal cells?

- Methodological Answer : Include DMSO vehicle controls matched to treatment concentrations. Use serum-starved cells to minimize confounding growth factors. For qPCR, normalize target gene expression (e.g., fractalkine) to housekeeping genes (e.g., GAPDH) using the 2^(-ΔΔC(T)) method. Validate primer efficiency (90–110%) and perform technical replicates (n=3) to ensure reproducibility .

Advanced Research Questions

Q. How does this compound modulate microglial-driven retinal degeneration, and what mechanisms resolve contradictory findings in pro-inflammatory vs. anti-inflammatory outcomes?

- Methodological Answer : Norgestrel upregulates fractalkine-CX3CR1 signaling, shifting microglia from M1 (pro-inflammatory) to M2 (anti-inflammatory) states. Discrepancies arise from dosage (e.g., 20 μM vs. lower doses) and model systems (e.g., rd10 mice vs. in vitro 661W cells). Resolve contradictions by standardizing treatment duration (6–24 h), measuring nitric oxide (NO) via Griess assay, and validating with immunofluorescence for CD68 (M1) and MRC1 (M2) markers .

Q. What role do progesterone receptor membrane complexes (PGRMCs) play in this compound’s neuroprotective effects, and how can their activity be experimentally dissected?

- Methodological Answer : PGRMC1 is critical for mediating Norgestrel’s effects. Use siRNA knockdown or inhibitors (e.g., AG205) in 661W photoreceptor cells to block PGRMC1. Assess nuclear trafficking via immunofluorescence and confirm functional outcomes with TUNEL assays for apoptosis. In vivo, compare retinal ROS levels in PGRMC1-deficient vs. wild-type mice using dihydroethidium (DHE) staining .

Q. How can researchers address variability in this compound’s pharmacokinetic profiles across different in vivo models?

- Methodological Answer : Quantify protein binding using equilibrium dialysis or spectroscopy (e.g., fluorescence quenching with HSA). Thermodynamic parameters (ΔG, ΔH) reveal binding spontaneity and forces (e.g., hydrogen bonding). Compare biodistribution in rd10 mice vs. wild-type using radiolabeled Norgestrel and LC-MS/MS for tissue-specific quantification .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended for reconciling dose-dependent vs. time-dependent effects of this compound in retinal degeneration studies?

- Methodological Answer : Employ multivariate ANOVA to isolate dose (e.g., 10–50 μM) and time (6–48 h) effects. Use post hoc tests (e.g., Tukey’s HSD) for pairwise comparisons. For nonlinear relationships (e.g., ROS burst kinetics), apply sigmoidal curve fitting. Report effect sizes (Cohen’s d) to clarify biological significance .

Q. How can conflicting results on this compound’s solubility in polar solvents be resolved for reproducible assay design?

- Methodological Answer : Precipitate studies using dynamic light scattering (DLS) can identify aggregation thresholds. Compare batch-to-blot variability by testing commercial sources (e.g., Sigma vs. USP standards). Solubility parameters (logP ~3.5) predict compatibility with solvents; validate experimentally via nephelometry .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.